Dipropyl ether
Overview
Description
Dipropyl ether, also known as 1-propoxypropane, is a symmetrical ether composed of two n-propyl groups. It is a colorless, flammable liquid with a sweet odor typical of ethers. The chemical formula for this compound is C6H14O, and it has a molar mass of 102.17 g/mol . It is used in various industrial applications due to its solvent properties.
Synthetic Routes and Reaction Conditions:
Acid-Catalyzed Ether Synthesis: this compound can be synthesized by reacting two molecules of n-propanol in the presence of p-toluenesulfonic acid, a strong acid, and heat.
Williamson Ether Synthesis: Another method involves the reaction of n-propoxide, the conjugate base of n-propanol, with an n-propyl halide.
Industrial Production Methods:
- Industrially, this compound is produced using similar methods but on a larger scale. The acid-catalyzed method is often preferred due to its simplicity and efficiency in producing high yields of the desired ether.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming peroxides over time when exposed to air.
Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions, where one of the propyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Substitution Reagents: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in substitution reactions.
Major Products:
Oxidation Products: Organic peroxides.
Substitution Products: Depending on the substituent introduced, various substituted ethers can be formed.
Mechanism of Action
Dipropyl ether, also known as n-Propyl ether, is a symmetrical ether of two n-propyl groups . It is a colorless, flammable liquid with a sweet odor typical of ethers .
Target of Action
This compound, like other ethers, primarily targets organic molecules and can act as a base . It forms salts with strong acids and addition complexes with Lewis acids .
Mode of Action
The interaction of this compound with its targets results in the formation of salts and addition complexes . This interaction can lead to changes in the chemical environment, potentially influencing the behavior of other molecules in the system.
Biochemical Pathways
It’s known that ethers can react violently with strong oxidizing agents . This suggests that this compound could potentially influence redox reactions and related biochemical pathways.
Pharmacokinetics
Its physical properties such as its solubility in water (3 g/l at 20 °c) and its boiling point (90 °c) suggest that it could be absorbed and distributed in the body through ingestion or inhalation .
Result of Action
It’s known that this compound may slowly form explosive organic peroxides over long periods in storage . This suggests that it could potentially cause oxidative stress in cells if it were to form peroxides within a biological system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it’s known that this compound may slowly form explosive organic peroxides over long periods in storage . Antioxidants such as butylated hydroxytoluene are often added to ethers to prevent this process . This suggests that the presence of antioxidants in the environment could influence the stability of this compound.
Scientific Research Applications
Dipropyl ether has several applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in the extraction and purification of biological compounds due to its solvent properties.
Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent in drug synthesis.
Industry: this compound is used as a gasoline additive, stabilizing agent, and industrial solvent.
Comparison with Similar Compounds
Diethyl Ether: Another symmetrical ether with two ethyl groups. It has similar solvent properties but a lower boiling point.
Diisopropyl Ether: Composed of two isopropyl groups, it has a higher boiling point and different solvent properties compared to dipropyl ether.
Uniqueness:
- This compound’s unique combination of solvent properties and boiling point makes it suitable for specific industrial and research applications where other ethers may not be as effective.
Properties
IUPAC Name |
1-propoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLCUAVZOMRGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | DI-N-PROPYL ETHER | |
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Record name | DIPROPYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042343 | |
Record name | Propyl ether | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | DI-N-PROPYL ETHER | |
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Record name | Propyl ether | |
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Boiling Point |
89-91 °C, 88-90 °C | |
Record name | DIPROPYL ETHER | |
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Record name | DIPROPYL ETHER | |
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Flash Point |
70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c. | |
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Solubility |
Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25 | |
Record name | DIPROPYL ETHER | |
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Density |
0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7 | |
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Record name | DIPROPYL ETHER | |
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Vapor Density |
3.53 (Air =1), Relative vapor density (air = 1): 3.53 | |
Record name | DIPROPYL ETHER | |
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Vapor Pressure |
62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33 | |
Record name | Propyl ether | |
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Color/Form |
Mobile liquid | |
CAS No. |
111-43-3 | |
Record name | DI-N-PROPYL ETHER | |
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Record name | Propyl ether | |
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Record name | N-PROPYL ETHER | |
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Melting Point |
-122 °C | |
Record name | DIPROPYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |
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Record name | DIPROPYL ETHER | |
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Retrosynthesis Analysis
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